3-Chloro-4,5-dimethoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4,5-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMKXAWHVGQBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Chloro 4,5 Dimethoxyphenol
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of phenolic compounds, enabling their separation from interfering substances and allowing for precise quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the analytical objective.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including substituted phenols. chegg.comchemicalbook.com Due to the polarity and relatively low volatility of phenolic compounds, derivatization is often a necessary step to improve their chromatographic behavior, thermal stability, and detection sensitivity. rsc.orgnih.gov A common approach involves converting the acidic hydroxyl group into a less polar ether or ester, such as a trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester. rsc.orgnih.gov
In a typical GC-MS analysis, the derivatized 3-Chloro-4,5-dimethoxyphenol is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a nonpolar or mid-polar stationary phase like 5%-phenyl-polymethylsiloxane, separates compounds based on their boiling points and interactions with the stationary phase. rsc.org As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, providing both a unique fragmentation pattern for identification and a signal for quantification. chegg.com GC coupled with tandem mass spectrometry (GC-MS/MS) can offer even greater selectivity and sensitivity, which is particularly useful for analyzing trace levels in complex environmental samples. rsc.orgbldpharm.com
| Parameter | Typical Setting/Value |
|---|---|
| Derivatization Agent | BSTFA (for silylation), Acetic Anhydride (B1165640) (for acetylation) |
| GC Column | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness (e.g., TG-5MS, DB-5) |
| Carrier Gas | Helium or Hydrogen with a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Initial temp 50-80°C, ramp at 5-15°C/min to 280-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) (for quantification) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of polar, thermally labile, or non-volatile compounds like phenols, often without the need for derivatization. nist.govchemicalbook.com Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com
Fluorescence Detection: Phenolic compounds are naturally fluorescent, making HPLC with fluorescence detection (HPLC-FLD) an exceptionally sensitive and selective method for their quantification. nist.goviucr.orgacs.org The detector is set to an excitation wavelength that causes the phenol to fluoresce, and the emitted light is measured at a higher wavelength. This high selectivity minimizes interference from non-fluorescent matrix components. nist.gov For compounds with weak native fluorescence, derivatization with a fluorescent labeling agent can be employed to enhance sensitivity.
Mass Spectrometry Detection: Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of liquid chromatography with the definitive identification capabilities of mass spectrometry. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions from the eluted compounds with minimal fragmentation. This provides the molecular weight of the analyte. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that serves as a structural fingerprint.
| Parameter | Typical Setting/Value |
|---|---|
| Column | Reversed-phase C18 or PFP (100-150 mm length, 2.1-4.6 mm I.D., 1.9-5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution Mode | Gradient elution (e.g., 10% B to 90% B over 15-20 min) |
| Flow Rate | 0.2-1.0 mL/min |
| Fluorescence Detection | Excitation: ~270-280 nm; Emission: ~300-310 nm |
| MS Detection | Electrospray Ionization (ESI) in negative ion mode |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For phenolic compounds, separation is typically achieved in their anionic phenolate (B1203915) form. This is accomplished by using a background electrolyte (buffer) with a pH above the pKa of the phenol, ensuring it is deprotonated and carries a negative charge.
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a sample is introduced into a narrow-fused silica (B1680970) capillary filled with the buffer. When a high voltage is applied, the analytes migrate toward the electrode of opposite charge at different velocities depending on their mass-to-charge ratio and hydrodynamic size, thus achieving separation. Detection is often performed using UV-Vis absorbance directly through a window in the capillary. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. Coupling CE with mass spectrometry (CE-MS) can be used for the identification of unknown chlorophenols.
| Parameter | Typical Setting/Value |
|---|---|
| Capillary | Fused-silica (e.g., 50-75 cm length, 50-75 µm I.D.) |
| Background Electrolyte | Phosphate or Borate buffer |
| Buffer pH | 8-10 (to ensure phenolate formation) |
| Organic Modifier | Methanol or Acetone (to improve solubility and selectivity) |
| Applied Voltage | 15-30 kV |
| Temperature | 20-25 °C |
| Detection | UV Absorbance (e.g., at 210 or 280 nm) |
Spectroscopic Identification and Structural Elucidation
While chromatography separates the compound of interest, spectroscopy provides the definitive information needed to confirm its identity and elucidate its chemical structure.
¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton in the molecule.
Aromatic Protons: Two signals are expected for the two protons on the aromatic ring. They would appear as singlets (or very narrowly split doublets, meta-coupling) in the aromatic region (typically 6.5-7.5 ppm). The proton at C6 (between the hydroxyl and chloro groups) would be expected at a slightly different chemical shift than the proton at C2.
Methoxy (B1213986) Protons: Two distinct singlets would be observed for the two non-equivalent methoxy groups (-OCH₃). Each singlet would integrate to three protons and would likely appear in the range of 3.8-4.0 ppm.
Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH proton would be present. Its chemical shift is variable (typically 5-7 ppm) and depends on factors like solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For this compound, eight distinct signals would be expected.
Aromatic Carbons: Six signals for the six unique aromatic carbons. The carbons directly attached to the oxygen and chlorine atoms (C1, C3, C4, C5) would be significantly shifted downfield.
Methoxy Carbons: Two signals for the two methoxy carbons, typically appearing in the 55-65 ppm region.
| Group | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Aromatic-H (C2-H) | ¹H NMR | ~6.6 - 6.9 | Singlet | 1H |
| Aromatic-H (C6-H) | ¹H NMR | ~6.7 - 7.0 | Singlet | 1H |
| Methoxy-H (-OCH₃) | ¹H NMR | ~3.8 - 4.0 | Singlet | 3H |
| Methoxy-H (-OCH₃) | ¹H NMR | ~3.8 - 4.0 | Singlet | 3H |
| Hydroxyl-H (-OH) | ¹H NMR | Variable (e.g., 5-7) | Broad Singlet | 1H |
| Aromatic & Methoxy Carbons | ¹³C NMR | ~55-65 (methoxy), ~100-155 (aromatic) | - | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=C Stretch: Aromatic ring stretching vibrations will produce characteristic sharp peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: Strong absorptions corresponding to the C-O stretching of the phenol and the aryl-alkyl ether (methoxy) groups are expected in the 1100-1300 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the 850-550 cm⁻¹ region of the spectrum.
A detailed vibrational analysis for the similar isomer 3-chloro-5-methoxyphenol (B1581831) has assigned the C-Cl stretching mode at approximately 830 cm⁻¹ and the O-H in-plane bending at 1115 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretching | Phenolic -OH | 3200 - 3600 | Strong, Broad |
| C-H Stretching (Aromatic) | Ar-H | 3010 - 3100 | Medium-Weak |
| C-H Stretching (Aliphatic) | -OCH₃ | 2850 - 2960 | Medium |
| C=C Stretching | Aromatic Ring | 1450 - 1600 | Medium-Strong, Sharp |
| C-O Stretching | Phenol, Aryl Ether | 1100 - 1300 | Strong |
| C-Cl Stretching | Aryl-Cl | 550 - 850 | Medium-Strong |
Sample Preparation and Enrichment Methodologies for Complex Matrices
Derivatization is a crucial step in sample preparation for the analysis of phenolic compounds like this compound, especially for GC-MS. This process involves chemically modifying the analyte to improve its analytical properties. The primary goal is to convert the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable functional group. phenomenex.commdpi.com
Silylation: This is one of the most common derivatization methods for phenols. phenomenex.com A silylating reagent replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) are effective for this purpose. nih.govnih.gov The resulting TMS-ether of this compound is more volatile and exhibits better chromatographic behavior on GC columns. nih.govnih.gov
Other Derivatizing Agents: Besides silylation, other reagents can be used. Pentafluorobenzyl bromide (PFBBr) creates derivatives that are highly sensitive for electron capture detection (ECD). epa.gov For LC-based methods, derivatization can be used to add a fluorescent tag to the molecule. For example, 7-(N,N-dimethylamino)ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonyl chloride (DMEQ-COCl) reacts with the phenolic hydroxyl group to form a highly fluorescent ester, significantly enhancing detection sensitivity. researchgate.net
Table 3: Common Derivatization Reagents for Phenolic Compounds
| Reagent | Abbreviation | Resulting Derivative | Purpose | Analytical Technique |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Increase volatility and thermal stability | GC-MS |
| Trimethylsilyl-N,N-dimethylcarbamate | TMSDMC | Trimethylsilyl (TMS) ether | Increase volatility and thermal stability | GC-MS |
| Pentafluorobenzyl bromide | PFBBr | Pentafluorobenzyl (PFB) ether | Enhance sensitivity for ECD | GC-ECD |
| 7-(N,N-dimethylamino)ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonyl chloride | DMEQ-COCl | Fluorescent ester | Enhance sensitivity via fluorescence | HPLC-Fluorescence |
Solid-Phase Extraction (SPE): SPE is a widely used technique for the preconcentration and cleanup of phenols from aqueous samples. nih.govnih.gov The method involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest, this compound, is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate organic solvent, resulting in a cleaner and more concentrated sample. researchgate.net For chlorophenols, polystyrene-divinylbenzene-based sorbents are often effective. nih.govresearchgate.net Key parameters such as sample pH, sorbent type, and the volume of elution solvent must be optimized to achieve high recovery rates. nih.gov
Dispersive Membrane Microextraction (DMME): DMME is a modern microextraction technique that offers advantages in terms of solvent consumption, selectivity, and robustness. mdpi.com It is considered a form of dispersive solid-phase microextraction where a solid-phase adsorbent, often in the form of a mixed matrix membrane, is dispersed directly into the sample solution. mdpi.comresearchgate.net This approach enhances the contact area between the sorbent and the sample, facilitating rapid extraction of analytes like substituted phenols. DMME has been shown to successfully overcome sample matrix effects, even in complex samples, without the need for a derivatization step. mdpi.com
Table 4: Comparison of SPE and DMME for Phenol Extraction
| Feature | Solid-Phase Extraction (SPE) | Dispersive Membrane Microextraction (DMME) |
| Principle | Analyte retention on a packed sorbent bed | Dispersion of solid sorbent in the sample |
| Solvent Usage | Moderate (for elution) | Minimal |
| Extraction Time | Longer | Shorter |
| Sample Volume | Milliliters to liters | Milliliters |
| Advantages | High enrichment factors, well-established | Fast, low solvent use, overcomes matrix effects |
| Disadvantages | Can require larger solvent volumes, potential for cartridge clogging | Newer technique, may require specialized sorbents |
Ultrasound-Assisted Extraction (UAE) is an efficient and green technology for extracting phenolic compounds from solid or suspended matrices. mdpi.comnih.gov The technique utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. plos.org The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, which disrupt cell walls and enhance the penetration of the solvent into the sample matrix. plos.org This process accelerates the mass transfer of the target analyte, this compound, from the sample into the solvent. frontiersin.org
The efficiency of UAE is influenced by several factors, including ultrasonic power (amplitude), duration, temperature, and the choice of solvent. nih.govmdpi.com Optimization of these parameters using methodologies like Response Surface Methodology (RSM) can lead to significantly higher extraction yields in shorter times compared to conventional methods. nih.govplos.org UAE is valued for reducing extraction time and solvent consumption while operating at lower temperatures, which helps prevent the thermal degradation of sensitive compounds. mdpi.comnih.gov
Table 5: Key Parameters in Ultrasound-Assisted Extraction (UAE) of Phenols
| Parameter | Effect on Extraction | Typical Range |
| Ultrasonic Power/Amplitude | Higher power generally increases extraction efficiency up to a certain point. frontiersin.org | 30 - 100% |
| Extraction Time | Yield increases with time, then plateaus or decreases if degradation occurs. frontiersin.org | 10 - 40 min |
| Temperature | Higher temperatures can improve solvent diffusivity but may degrade phenols. plos.org | 30 - 60 °C |
| Solvent Type | The polarity and properties of the solvent must match the target analyte. | Methanol, Ethanol (B145695), Acetone, Water mixtures |
| Sample-to-Solvent Ratio | Affects the concentration gradient and overall extraction yield. mdpi.com | Varies based on sample matrix |
Theoretical and Computational Investigations of Chlorodimethoxyphenol Systems
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies are fundamental in elucidating the electronic properties of molecules. These methods offer a detailed view of the molecular orbitals and charge distribution, which are key determinants of a compound's chemical behavior.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating a range of molecular properties that govern the reactivity and stability of a compound. For substituted phenols, DFT calculations, often using the B3LYP functional, provide valuable data on their electronic characteristics. karazin.uanih.gov
Key molecular properties that can be determined using DFT include:
EHOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to act as an electron donor.
ELUMO (Lowest Unoccupied Molecular Orbital Energy): This energy level relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to act as an electron acceptor.
Band Gap (EHOMO - ELUMO): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller band gap implies higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov
Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of an atom's ability to attract shared electrons in a chemical bond. It is calculated as χ = (I + A) / 2.
| Property | Calculated Value (eV) |
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| Band Gap (ΔE) | 0.08657 |
This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate as a representative substituted phenol (B47542) derivative. nih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses
The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a chemically intuitive picture of electron pair localization, effectively mapping out core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 suggests a more delocalized, gas-like electron distribution. taylorandfrancis.com
The Localized Orbital Locator (LOL) is another tool that helps in understanding chemical bonding by analyzing the distribution of electron density. araproceedings.com Both ELF and LOL are valuable for distinguishing different types of chemical bonds (e.g., covalent, ionic) and for analyzing electron delocalization in aromatic systems. araproceedings.comrsc.org These analyses offer a detailed topographical understanding of the electron density, which is crucial for predicting a molecule's reactive sites. araproceedings.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with one another, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netwolfram.com Green and yellow represent areas of neutral or intermediate potential. researchgate.net For phenolic compounds, the MEP can highlight the acidic nature of the hydroxyl proton and the nucleophilic character of the aromatic ring. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for elucidating the intricate pathways of chemical reactions. rsc.org For chlorophenols, these studies often focus on degradation and transformation processes, which are of significant environmental interest. nih.gov Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction mechanism.
For instance, studies on the reaction of chlorophenols with hydroxyl radicals (•OH) have shown that the position of the chlorine atom on the aromatic ring significantly influences the degradation pathway. nih.gov Computational models can predict the activation energies for different reaction steps, such as hydrogen abstraction from the hydroxyl group or the addition of the radical to the aromatic ring. nih.gov These models have been instrumental in understanding the formation of various intermediates and final products in the oxidation of chlorophenols. nih.govtandfonline.com
Structural Properties and Intermolecular Interactions
The three-dimensional structure of a molecule and the non-covalent interactions it forms are pivotal in determining its physical properties and biological activity. Computational methods provide detailed insights into these aspects.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.netjussieu.fr This method is based on the relationship between the electron density and its gradient. researchgate.net By plotting the RDG against the electron density, it is possible to distinguish between different types of interactions:
Hydrogen bonds and halogen bonds appear as strong, attractive interactions.
Van der Waals interactions are characterized as weak, attractive forces.
Steric repulsion is identified as a strong, repulsive interaction. researchgate.net
The RDG analysis generates three-dimensional isosurfaces where the color indicates the nature of the interaction, providing a clear and intuitive picture of the non-covalent bonding patterns within a molecular system. rsc.orgunam.mx This is particularly useful for understanding the crystal packing and supramolecular chemistry of substituted phenols.
Proton-Coupled Electron Transfer (PCET) Mechanisms
Theoretical and computational investigations into the proton-coupled electron transfer (PCET) mechanisms of 3-Chloro-4,5-dimethoxyphenol are not available in the current scientific literature. PCET is a fundamental process in chemistry where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. Such mechanisms are crucial in a variety of chemical and biological processes, including photosynthesis and enzymatic catalysis.
The reactivity of phenolic compounds in PCET processes is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electronic properties of the phenol, thereby affecting the thermodynamics and kinetics of both proton and electron transfer.
Influence of Substituents on PCET in Phenolic Systems
In the case of this compound, the substituents are a chloro group and two methoxy (B1213986) groups.
Methoxy Groups: Methoxy groups are generally considered electron-donating through resonance, which can destabilize the phenoxide ion, making the phenol less acidic. mdpi.comlibretexts.orglibretexts.org Conversely, this electron-donating nature can facilitate the electron transfer step by lowering the oxidation potential of the phenol. nih.gov Computational studies on other phenolic systems have shown that electron-donating groups can have a beneficial effect on antioxidant activity, which is often related to PCET mechanisms. mdpi.comnih.gov
General PCET Pathways in Phenols
For phenolic compounds in general, PCET can proceed through several mechanisms:
Concerted Proton-Electron Transfer (CPET): The proton and electron are transferred in a single kinetic step. This is often the favored pathway in systems where the proton and electron are tightly coupled.
Stepwise Mechanisms:
Proton Transfer followed by Electron Transfer (PT-ET): The phenol is first deprotonated to form a phenoxide ion, which is then oxidized.
Electron Transfer followed by Proton Transfer (ET-PT): The phenol is first oxidized to a phenol radical cation, which then loses a proton.
The operative mechanism depends on factors such as the solvent, the properties of the oxidant, and the electronic structure of the phenol itself.
Due to the absence of specific theoretical or experimental data for this compound, a detailed analysis of its PCET mechanism, including the generation of a data table with specific research findings, is not possible at this time. Further computational studies, such as those employing Density Functional Theory (DFT), would be necessary to elucidate the precise electronic structure, redox potentials, and pKa of this compound, which would in turn provide insight into its likely PCET behavior.
Applications of 3 Chloro 4,5 Dimethoxyphenol As a Synthetic Precursor and Building Block
Role in the Synthesis of Chromanone Derivatives
3-Chloro-4,5-dimethoxyphenol is a key precursor for the synthesis of substituted chromanone derivatives. Chromanones (specifically, chroman-4-ones) and their related compounds, chromones, are heterocyclic motifs found in a variety of biologically active natural products. The primary route through which the phenol (B47542) is utilized involves its initial oxidation to the corresponding aldehyde.
The phenol is first converted to 3-chloro-4,5-dimethoxybenzaldehyde . This aldehyde then becomes a crucial building block in condensation reactions, most notably the Claisen-Schmidt condensation. In this reaction, the aldehyde reacts with a substituted acetophenone (B1666503) in the presence of a base to form a chalcone (B49325) (an α,β-unsaturated ketone). These chalcones are the direct precursors to chromanones and flavanones through intramolecular cyclization reactions.
The substitution pattern of the resulting chromanone is directly influenced by the structure of the initial phenol. The chloro and dimethoxy groups from the this compound precursor become integral parts of the final heterocyclic structure, influencing its electronic properties, solubility, and biological activity.
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| This compound | C₈H₉ClO₃ | Starting Precursor |
| 3-chloro-4,5-dimethoxybenzaldehyde | C₉H₉ClO₃ | Key Aldehyde Intermediate |
| Chalcone Derivative | Varies | α,β-Unsaturated Ketone Intermediate |
| Chromanone Derivative | Varies | Final Heterocyclic Product |
Intermediate in the Construction of Natural Product Scaffolds (e.g., Mimosifoliol, Naringenin, Streptonigrin)
While this compound possesses a substitution pattern that makes it a plausible candidate for the synthesis of complex natural products, a review of established synthetic routes for Mimosifoliol, Naringenin, and Streptonigrin does not indicate its use as a common starting material.
Mimosifoliol: The synthesis of Mimosifoliol, a natural product with a complex polycyclic structure, typically involves different strategic bond formations and starting materials tailored to its unique framework. Scientific literature does not prominently feature this compound in its synthesis.
Naringenin: The chemical synthesis of the flavanone (B1672756) Naringenin has been well-documented. Common strategies often employ simpler phenolic precursors. For instance, one established route involves the conversion of 3,5-dimethoxyphenol to 2-hydroxy-4,6-dimethoxyacetophenone, which is then condensed with an anisaldehyde derivative to construct the Naringenin skeleton. Routes starting from the more complex this compound are not standard in the literature.
Streptonigrin: Streptonigrin is a potent antitumor antibiotic with a dense arrangement of functional groups across its tetracyclic core. Its total synthesis is a significant challenge that has been approached in various ways. Synthetic strategies often build the different ring systems from separate, less complex precursors. For example, the D-ring of the Streptonigrin core has been synthesized starting from 2,3-dimethoxyphenol . The specific 3-chloro-4,5-dimethoxy substitution pattern of the target phenol does not align with the commonly reported intermediates for the major fragments of Streptonigrin.
Precursor for Advanced Organic Materials and Specialty Chemicals
The utility of this compound extends to its potential as a precursor for specialty chemicals and the monomer building blocks for advanced organic materials. Its value lies in its functional handles, which can be readily transformed into other reactive groups.
One of the most direct applications is its oxidation to 3-Chloro-4,5-dimethoxybenzoic acid . This carboxylic acid derivative is a stable, crystalline solid that can serve as a monomer in polymerization reactions. For example, it can be converted to an acyl chloride or activated ester and subsequently reacted with diamines to form polyamides or with diols to form polyesters. The chloro and methoxy (B1213986) substituents on the aromatic ring would impart specific properties to the resulting polymer, such as altered thermal stability, solubility, and refractive index.
Furthermore, phenols and their derivatives are known to undergo oxidative coupling reactions to form biphenol or polyphenylene oxide structures, which are important components in high-performance polymers and materials with applications in electronics and aerospace. The specific substitution on this compound could be exploited to control the regioselectivity of such coupling reactions, leading to well-defined polymeric materials. Its role as an intermediate makes it a valuable component in the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates where a substituted aromatic core is required.
| Derivative | Potential Application | Synthetic Transformation |
|---|---|---|
| 3-Chloro-4,5-dimethoxybenzoic acid | Monomer for Polyamides/Polyesters | Oxidation of phenol |
| Biphenol Derivatives | Monomer for high-performance polymers | Oxidative Coupling |
| Various Intermediates | Specialty and Fine Chemicals | Functional group interconversion |
Environmental Fate and Degradation Pathways of Dimethoxyphenols
Bioremediation and Enzymatic Degradation Processes
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. Fungi, in particular, have evolved robust enzymatic systems capable of degrading complex aromatic compounds, including chlorinated and methoxylated phenols.
Fungi are well-equipped to metabolize recalcitrant organic molecules, largely due to their secretion of powerful extracellular enzymes. Among these, peroxidases play a crucial role.
Dye-decolorizing peroxidases (DyPs) are a significant class of heme peroxidases found in fungi and bacteria that exhibit broad substrate specificity. nih.govplos.orgwhiterose.ac.uk The physiological role of DyPs is often linked to the degradation of lignin, a complex polymer rich in methoxyphenolic structures. nih.govplos.orgwhiterose.ac.uk These enzymes utilize hydrogen peroxide (H₂O₂) to catalyze the oxidation of a wide range of organic compounds, including dyes and other phenolic substances. nih.govplos.org While direct studies on 3-Chloro-4,5-dimethoxyphenol are limited, the known ability of DyP4 peroxidases to degrade structurally related compounds like 2,6-dimethoxyphenol suggests a potential pathway for its degradation. whiterose.ac.uk The efficiency of this enzymatic degradation can often be enhanced by the presence of small molecules known as redox mediators, which act as electron shuttles between the enzyme and the substrate. nih.govplos.org
The fungus Aspergillus awamori has demonstrated the ability to degrade mixtures of various phenolic compounds. researchgate.net Research has shown its capacity to metabolize combinations of phenol (B47542), 2,4-dichlorophenol, and 2,6-dimethoxyphenol. researchgate.net Fungi like Aspergillus can assimilate a wide array of carbon sources, enabling them to synthesize, degrade, and transform numerous phenolic and other aromatic compounds. researchgate.net This metabolic versatility suggests that A. awamori could play a role in the bioremediation of environments contaminated with chlorodimethoxyphenols by breaking down these complex structures. researchgate.netresearchgate.net
| Fungal System | Enzyme/Organism | Mechanism/Substrates | Key Findings |
|---|---|---|---|
| Peroxidase System | DyP4 Peroxidases | Oxidative degradation of various aromatic pollutants, including lignin model compounds and dyes. nih.govplos.orgwhiterose.ac.uk | Can be enhanced by redox mediators; shows potential for industrial and environmental applications. nih.govplos.org |
| Whole-Organism System | Aspergillus awamori | Metabolism of mixed phenolic compounds, including dichlorophenols and dimethoxyphenols. researchgate.net | Demonstrates broad metabolic capability for various aromatic structures. researchgate.netresearchgate.net |
The 3-oxoadipate pathway (also known as the β-ketoadipate pathway) is a central metabolic route in many bacteria and fungi for the catabolism of aromatic compounds. nih.govresearchgate.net This pathway funnels a variety of aromatic precursors, such as phenol and its derivatives, into intermediates of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net
The process typically begins with the conversion of the aromatic substrate into catechol or a substituted catechol (e.g., chlorocatechol). nih.govnih.gov This intermediate then undergoes ortho-cleavage (intradiol cleavage) of the aromatic ring, a reaction catalyzed by a catechol 1,2-dioxygenase. nih.govnih.gov The resulting cis,cis-muconic acid (or its chlorinated analogue) is subsequently converted through a series of enzymatic steps into 3-oxoadipate. nih.govnih.gov Finally, 3-oxoadipate is converted to 3-oxoadipyl-CoA by the enzyme 3-oxoadipate CoA-transferase, which can then be cleaved into acetyl-CoA and succinyl-CoA, both of which enter the central metabolism. wikipedia.org
For chlorinated phenols, microorganisms have evolved specialized enzymes within this pathway. For instance, chlorocatechols can be processed by chlorocatechol 1,2-dioxygenases and chloromuconate cycloisomerases, which facilitate the removal of the chlorine substituent during the pathway, ultimately detoxifying the compound. nih.govresearchgate.net
Chemical Degradation in Environmental Contexts
In addition to biological processes, chemical reactions can contribute to the transformation of this compound in the environment. These reactions often involve catalytic processes that can cleave stable chemical bonds within the molecule.
The ether linkages of the methoxy (B1213986) groups (C-O bonds) on the aromatic ring are generally stable. However, certain metal catalysts can facilitate their cleavage. Vanadium complexes have been identified as effective catalysts for the cleavage of C-O bonds in lignin model compounds, such as 2,6-dimethoxyphenol, which is structurally similar to the target compound. frontiersin.orgresearchgate.net
This catalytic process can proceed without the need for high-pressure hydrogen gas or organic solvents, sometimes using water as the solvent. frontiersin.org The vanadium-catalyzed reaction can sequentially cleave the methoxy groups. For example, the cleavage of the C-O bond in 2,6-dimethoxyphenol yields 3-methoxycatechol, which can then undergo further cleavage to produce pyrogallol. frontiersin.org This demonstrates a potential chemical pathway for the demethylation of dimethoxyphenols in specific environmental or engineered settings. frontiersin.orgresearchgate.net The reactivity and selectivity of the vanadium catalyst can be tuned by modifying the ligand structure coordinated to the metal center. nih.gov
| Parameter | Condition | Conversion Rate | Primary Products |
|---|---|---|---|
| Reaction Conditions | 280°C, 48 hours, distilled water | 89.5% | 3-methoxycatechol, pyrogallol |
The carbon-chlorine (C-Cl) bond in chlorophenols can be cleaved through reductive dehalogenation processes. Hydrogenolysis is a chemical reaction that involves the cleavage of a bond by hydrogen (H₂). organic-chemistry.org Catalytic hydrogenolysis, often using palladium-on-carbon (Pd/C) catalysts, is an effective method for removing chlorine atoms from aromatic rings. organic-chemistry.org
Hydrogen-transfer reactions offer an alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid, its salts (e.g., sodium formate), or alcohols (e.g., 2-propanol), provides the hydrogen in the presence of a catalyst. researchgate.netacs.orgrsc.org This approach has been successfully applied to the dehalogenation of a wide range of aryl halides, including chlorinated phenols. researchgate.netacs.org The reaction converts the toxic chlorinated aromatic compound into its less toxic, non-chlorinated counterpart. sibran.ruorganic-chemistry.org These methods are promising for treating industrial wastewater containing chlorinated organic pollutants under mild conditions. sibran.ru
Formation of Chlorophenols in the Environment
Chlorinated phenols, including methoxylated variants, are not only subject to degradation but are also formed in the environment through both natural and anthropogenic processes. A primary anthropogenic source is industrial activity, particularly the chlorine bleaching of wood pulp in the paper industry. ros.edu.plcapes.gov.brippta.co During this process, residual lignin in the pulp, which is rich in guaiacyl (methoxyphenol) and syringyl (dimethoxyphenol) units, reacts with chlorine-based bleaching agents to form a variety of chlorinated phenols, catechols, guaiacols, and syringols. ros.edu.plnih.gov
Another significant source is the chlorination of drinking water and wastewater. nih.gov Chlorine, used as a disinfectant, can react with natural organic matter, including naturally occurring phenolic compounds, to produce chlorinated disinfection by-products. nih.govnih.gov These compounds can also arise from the environmental degradation of certain pesticides and herbicides that have a chlorophenolic structure. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The chemical synthesis of phenols with specific substitution patterns is a persistent challenge. oregonstate.edu Future research will undoubtedly focus on developing novel and sustainable synthetic routes to 3-Chloro-4,5-dimethoxyphenol, moving away from traditional methods that may involve harsh conditions or generate significant waste.
Key emerging trends in this area include:
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. This includes the use of environmentally benign solvents, catalysts, and reagents. For instance, the development of catalyst-free and additive-free protocols for the synthesis of phenols using reagents like hydrogen peroxide in ethanol (B145695) represents a significant advancement.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Research into engineered enzymes could provide a direct and efficient route to this compound, potentially from renewable starting materials.
Flow Chemistry: Continuous flow technologies offer enhanced control over reaction parameters, improved safety, and scalability. beilstein-journals.org The application of flow chemistry to the synthesis of fine chemicals is a growing field, and its adoption for the production of substituted phenols like this compound could lead to more efficient and reproducible manufacturing processes.
C-H Functionalization: Directing group-assisted C-H bond functionalization is a powerful tool for the regioselective synthesis of highly substituted aromatic compounds. oregonstate.edu Future work may explore the application of this strategy to introduce the chloro and methoxy (B1213986) groups onto a phenol (B47542) backbone with high precision.
Elucidation of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The interplay of the chloro and dimethoxy substituents on the phenolic ring of this compound can lead to complex reaction pathways.
Future research in this area will likely involve:
Advanced Spectroscopic and Analytical Techniques: The use of in-situ spectroscopic techniques, such as NMR and IR, can provide real-time information about the formation of intermediates and transition states.
Kinetic Studies: Detailed kinetic studies of reactions involving this compound will help to unravel the underlying reaction mechanisms and determine the influence of each substituent on the reaction rate.
Computational Mechanistic Studies: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, calculating activation energies, and predicting the structures of intermediates and transition states. nih.gov Such studies can provide insights that are difficult to obtain through experimental methods alone. For example, understanding the formation of phenoxonium ions or radical intermediates in oxidation reactions is an area where computational studies can be particularly insightful. beilstein-journals.org
Advanced Characterization of Trace Amounts in Environmental Matrices
Given the widespread use of chlorinated and phenolic compounds, the potential for their release into the environment is a significant concern. The development of sensitive and selective analytical methods for the detection of trace amounts of this compound in complex environmental matrices is therefore of high importance.
Emerging trends in this field include:
High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap and TOF-MS coupled with liquid or gas chromatography provide the high mass accuracy and resolution needed to identify and quantify trace levels of specific compounds in complex mixtures.
Advanced Sample Preparation Techniques: The development of novel solid-phase extraction (SPE) materials and microextraction techniques will be crucial for the efficient preconcentration and cleanup of environmental samples prior to analysis.
Sensor Technology: The design of chemical sensors and biosensors for the rapid and on-site detection of phenolic pollutants is a growing area of research.
Degradation and Fate Studies: Investigating the environmental fate of this compound, including its biodegradation and photodegradation pathways, is essential for assessing its potential environmental impact. This includes the study of advanced oxidation processes for its removal from contaminated water.
Computational Predictions for Structure-Reactivity Relationships
Computational chemistry offers a powerful and cost-effective means to predict the physical, chemical, and biological properties of molecules, thereby guiding experimental design. For this compound, computational studies can provide valuable insights into its structure-reactivity relationships.
Future research directions in this area are expected to focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties, including vibrational frequencies, electronic structure, and reactivity descriptors. A DFT study on the related compound 3-chloro-5-methoxyphenol (B1581831) has already demonstrated the utility of this approach for understanding its vibrational spectra and molecular properties. ijrte.org Similar studies on this compound would provide a deeper understanding of its characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structural features of a series of compounds with their chemical reactivity or biological activity. Such models could be developed to predict the reactivity of this compound in various reactions or to estimate its potential toxicity.
Molecular Docking and Simulation: If this compound is investigated for potential biological applications, molecular docking studies could be used to predict its binding affinity to specific protein targets. Molecular dynamics simulations could then be employed to study the stability of the protein-ligand complex.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 3-Chloro-4,5-dimethoxyphenol derivatives for improved yield?
- Methodological Answer : Start with a base-catalyzed condensation reaction between 3-chloro-4,5-dimethoxybenzaldehyde and a ketone (e.g., 1-(2-methyl-4,5-dimethoxyphenyl)ethanone) in ethanol, using potassium hydroxide as a catalyst. Stir the mixture for 24 hours, acidify with HCl, and crystallize from methanol to obtain derivatives. Varying reaction time (e.g., 12–48 hours) and temperature (room temperature vs. reflux) can optimize yield . Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) enhances purity.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- FTIR : Confirm functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).
- NMR : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR resolves quaternary carbons adjacent to chlorine .
- ATR Spectroscopy : Compare with reference spectra in ATR libraries (e.g., "3-CHLORO-4,5-DIMETHOXYBENZALDEHYDE" in the Aldrich ATR library) .
Q. How should I handle this compound safely in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Spill Management : Absorb spills with diatomaceous earth or sand, dispose as hazardous waste .
- Storage : Keep in airtight containers at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How can I resolve contradictions in toxicity data for chlorophenols like this compound?
- Methodological Answer : Conduct a systematic literature review using databases (PubMed, TOXCENTER) with keywords like "chlorophenol toxicity" and "this compound." Screen titles/abstracts (n=974) and full texts (n=95) for relevance, prioritizing peer-reviewed studies. Cross-validate findings with in vitro assays (e.g., cytotoxicity in HepG2 cells) and in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) .
Q. What reaction mechanisms govern the electrophilic substitution of this compound?
- Methodological Answer : The methoxy groups act as electron-donating substituents, directing electrophiles (e.g., nitration, sulfonation) to the para position relative to the hydroxyl group. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model charge distribution and predict regioselectivity. Validate experimentally by isolating products (e.g., nitro derivatives) and analyzing via LC-MS .
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?
- Methodological Answer : Use software like ACD/Labs to calculate:
- LogP : ~2.1 (indicating moderate lipophilicity).
- Aqueous Solubility : ~19 g/L at 25°C.
- pKa : ~9.5 (phenolic hydroxyl). Compare with experimental data from UV-Vis titration .
Q. What strategies can mitigate environmental persistence of this compound in wastewater?
- Methodological Answer :
- Biodegradation : Screen microbial consortia from contaminated sites for degradation pathways (e.g., Sphingomonas spp.).
- Advanced Oxidation : Test UV/H₂O₂ or Fenton reactions to break down aromatic rings. Monitor degradation intermediates via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
